molecular formula C9H9N3 B13120123 Cinnolin-8-ylmethanamine

Cinnolin-8-ylmethanamine

Cat. No.: B13120123
M. Wt: 159.19 g/mol
InChI Key: LMABXCRKZXCFTB-UHFFFAOYSA-N
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Description

Cinnolin-8-ylmethanamine is a chemical compound that belongs to the class of heterocyclic aromatic amines It is characterized by the presence of a cinnoline ring, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnolin-8-ylmethanamine typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method is the cyclization of arenediazonium salts under acidic conditions, which leads to the formation of the cinnoline ring . Another approach involves the use of arylhydrazones as precursors, which undergo cyclization to form the desired compound . Additionally, metal-catalyzed C-C and C-N bond formation reactions have emerged as efficient tools for the synthesis of cinnoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of flow-chemistry approaches and metal-catalyzed reactions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cinnolin-8-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cinnoline ring and the amine group.

Common Reagents and Conditions

    Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cinnoline-8-carboxylic acid, while reduction can produce cinnolin-8-ylmethanol.

Scientific Research Applications

Cinnolin-8-ylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cinnolin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Cinnolin-8-ylmethanamine can be compared with other similar compounds, such as quinolin-8-ylmethanamine and isoquinolin-8-ylmethanamine. These compounds share structural similarities but differ in their chemical properties and biological activities. The presence of the cinnoline ring in this compound imparts unique characteristics, making it distinct from its analogs .

List of Similar Compounds

  • Quinolin-8-ylmethanamine
  • Isoquinolin-8-ylmethanamine
  • Benzo[c]cinnoline
  • Pyrrolo[1,2-b]cinnoline

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

cinnolin-8-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H,6,10H2

InChI Key

LMABXCRKZXCFTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CN)N=NC=C2

Origin of Product

United States

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